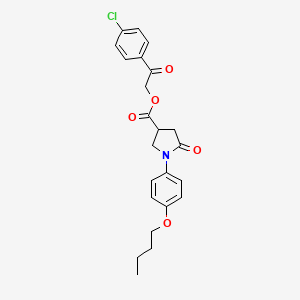

![molecular formula C25H20ClF3N2O3 B4007505 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multiple steps, including the formation of carboxamide groups and the introduction of trifluoromethyl and chlorophenyl groups. For example, the synthesis of related compounds often utilizes combinatorial chemistry techniques to substitute different groups on the pyrimidine ring to achieve desired properties, such as improved bioavailability or specific reactivity patterns (Palanki et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is typically characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These techniques provide insights into the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, studies on similar molecules have employed DFT calculations alongside experimental methods to elucidate the molecular geometry, vibrational frequencies, and chemical shifts, confirming the structure with high accuracy (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets, mediated by their specific functional groups. For example, the trifluoromethyl group can significantly influence the molecule's electronic properties and, consequently, its reactivity and interaction with enzymes or receptors. The azatricyclo[5.2.1.02,6]dec-8-en-4-yl moiety could also play a crucial role in the compound's biological activity, affecting its binding affinity and selectivity (Nichols et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in various fields. These properties can be predicted based on the molecule's structure and have been studied extensively for similar compounds to understand their behavior under different conditions. For instance, the presence of fluorine atoms often affects the compound's lipophilicity, which is critical for its absorption and distribution in biological systems (Li et al., 2013).

Applications De Recherche Scientifique

Gene Expression Inhibition

The chemical has been investigated for its role in inhibiting gene expression, specifically targeting NF-kappaB and AP-1 transcription factors. This research aimed to improve its potential oral bioavailability by exploring the structure-activity relationship. Modifications at certain positions of its chemical structure were found to maintain or enhance its inhibitory activity, underscoring its potential in regulating gene expression relevant to various diseases (Palanki et al., 2000).

Antibacterial and Antifungal Agents

Research into N-arylcinnamamide derivatives, including compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide, has demonstrated significant antimicrobial effectiveness against a broad spectrum of bacteria and fungi. The structural analysis and characterization of these compounds revealed that specific modifications could lead to high anti-inflammatory potential, suggesting their use in developing new antimicrobial agents with possible anti-inflammatory benefits (Hošek et al., 2019).

Antiepileptic Activity

The investigation into novel phthalimide derivatives bearing amino acid conjugated anilines, structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide, showed promising antiepileptic activity. The synthesized compounds were evaluated for their efficacy in increasing seizure latency times in mice, with certain derivatives demonstrating significant potential as antiepileptic agents. This research indicates the compound's relevance in the development of new treatments for epilepsy (Asadollahi et al., 2019).

Anticancer Agents

Compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide have been synthesized and evaluated for their anticancer activity. A novel series of pharmacophores containing the thiazole moiety have been identified as potent anticancer agents, highlighting the compound's utility in cancer research and potential for the development of novel treatments (Gomha et al., 2017).

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF3N2O3/c26-17-9-8-16(25(27,28)29)12-18(17)30-22(32)19(10-13-4-2-1-3-5-13)31-23(33)20-14-6-7-15(11-14)21(20)24(31)34/h1-9,12,14-15,19-21H,10-11H2,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYLVDPUFAOQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007423.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)

![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)

![5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)

![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007456.png)

![ethyl 4-({[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007464.png)

![6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)

![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007497.png)

![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)

![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-methylbenzoate](/img/structure/B4007520.png)